molecular formula C9H13N3O B1462882 2-(Piperidin-3-yloxy)pyrimidine CAS No. 950664-35-4

2-(Piperidin-3-yloxy)pyrimidine

Cat. No. B1462882
CAS RN: 950664-35-4
M. Wt: 179.22 g/mol
InChI Key: IGDWPVLUYANAMX-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)pyrimidine is a chemical compound with the molecular formula C9H14ClN3O . It is also known by registry numbers ZINC000040434339, ZINC000040434341 .


Synthesis Analysis

The synthesis of pyrimidines, including 2-(Piperidin-3-yloxy)pyrimidine, involves various methods. One efficient and eco-friendly method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . Other methods include cyclization of ketones with nitriles under base catalysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 2-(Piperidin-3-yloxy)pyrimidine can be analyzed using various computational tools, which can provide insights into its molecular and electronic behavior .


Chemical Reactions Analysis

Pyrimidines, including 2-(Piperidin-3-yloxy)pyrimidine, exhibit a range of chemical reactions. They can undergo various intra- and intermolecular reactions leading to the formation of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-3-yloxy)pyrimidine can be determined using various methods. For instance, its molecular formula is C9H14ClN3O, and it has an average mass of 215.680 Da .

Mechanism of Action

While the specific mechanism of action for 2-(Piperidin-3-yloxy)pyrimidine is not mentioned in the search results, pyrimidine-based compounds are known to exhibit a range of pharmacological effects. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Safety data sheets suggest that exposure to 2-(Piperidin-3-yloxy)pyrimidine should be avoided. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .

Future Directions

Research on pyrimidines, including 2-(Piperidin-3-yloxy)pyrimidine, continues to be a significant area of interest in medicinal chemistry. Future directions may include the development of new synthesis methods, exploration of their pharmacological applications, and the design of novel pyrimidine analogs with enhanced activities .

properties

IUPAC Name

2-piperidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDWPVLUYANAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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